![molecular formula C13H10ClNO3S B5569422 N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)
N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
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Overview
Description
The compound of interest is part of a broader class of chemicals that have garnered attention for their unique structural and functional properties. These compounds often contain heterocyclic elements, such as thiophene and dioxine, which contribute to their potential in various applications due to their distinctive chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, starting from basic heterocyclic frameworks. Techniques such as amide bond formation, dehydrohalogenation, and cyclization reactions are commonly employed. For instance, dehydrohalogenation of dithioxamide complexes leads to dithioxamidates, which can act as ligands in further chemical synthesis, showcasing the complexity and specificity of synthesis steps in this chemical class (Lanza et al., 2000).
Scientific Research Applications
Light Stability in Derivatives
N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is related to compounds like 3,4-ethylenedioxythiophene-based derivatives, which have been studied for their light stability. These derivatives, including oligomeric compounds and polymers, show changes in stability upon irradiation, indicating potential applications in light-sensitive technologies (Jeuris et al., 2003).
Synthesis and Radiosensitization
Derivatives of nitrothiophenes, closely related to the compound , have been synthesized and evaluated as radiosensitizers and bioreductively activated cytotoxins. These compounds show potential in cancer therapy, indicating similar possible applications for N-(3-chlorophenyl)-2,3-dihydrothieno derivatives (Threadgill et al., 1991).
Solid-State Characterization
The compound is related to EDOTacid, a comonomer for polymers designed to introduce hydrophilicity into copolymers. Understanding its solid-state packing and physical properties can expand its application in various fields, including materials science (Subramanian et al., 2019).
Antipathogenic Activity
Research on acylthioureas, which are structurally related, demonstrates significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the subject compound in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Polymerization and Chemical Reactivity
Studies on chiral diaminophenoxy proligands and their zinc complexes, which are related to N-(3-chlorophenyl)-2,3-dihydrothieno derivatives, provide insights into their reactivity and potential for polymerization, relevant in materials chemistry and engineering (Labourdette et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-8-2-1-3-9(6-8)15-13(16)12-11-10(7-19-12)17-4-5-18-11/h1-3,6-7H,4-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLPABMOMBFGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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